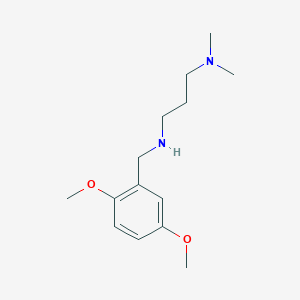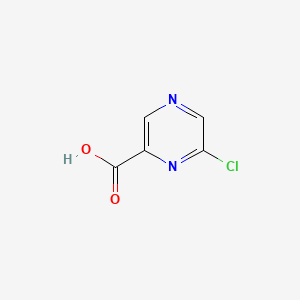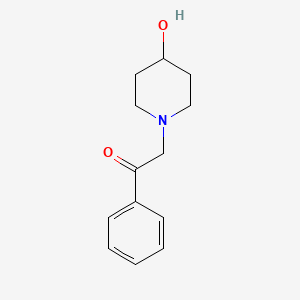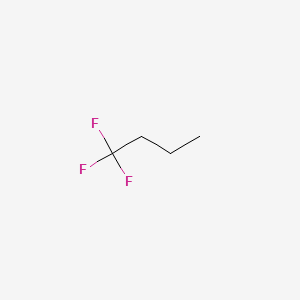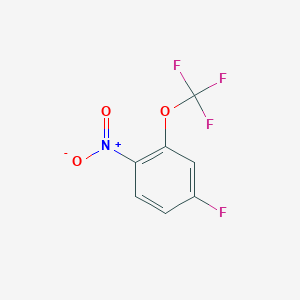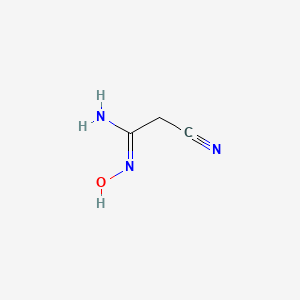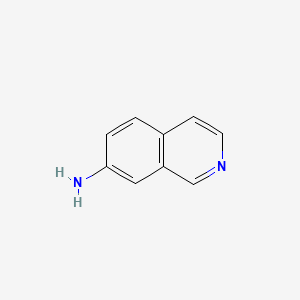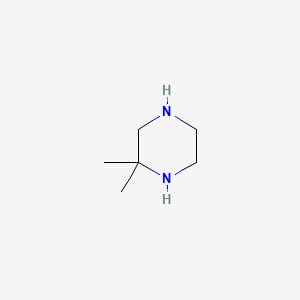
4-pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine
Overview
Description
4,4’:2’,2’‘:4’‘,4’‘’-Quaterpyridine is a chemical compound with the molecular formula C20H14N4. It is a member of the oligopyridine family and is known for its unique structure, which consists of four pyridine rings connected in a linear arrangement. This compound is of significant interest in the field of synthetic inorganic chemistry due to its ability to act as a bridging ligand, facilitating the formation of transition-metal complexes .
Preparation Methods
The synthesis of 4,4’:2’,2’‘:4’‘,4’‘’-Quaterpyridine typically involves the reaction of 4,4’-bipyridine with iodine. This method was first reported in 1938 by Burstall and colleagues, who obtained the compound as a by-product . The reaction conditions generally include the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the quaterpyridine structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,4’:2’,2’‘:4’‘,4’‘’-Quaterpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted quaterpyridine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted quaterpyridine derivatives .
Scientific Research Applications
4,4’:2’,2’‘:4’‘,4’‘’-Quaterpyridine has a wide range of scientific research applications, including:
Medicine: Research is ongoing into the potential use of quaterpyridine-based complexes in medicinal chemistry, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which 4,4’:2’,2’‘:4’‘,4’‘’-Quaterpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine rings in the compound provide multiple coordination sites, allowing it to form stable complexes with various transition metals. These complexes can then interact with biological molecules, such as DNA, or participate in catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
4,4’:2’,2’‘:4’‘,4’‘’-Quaterpyridine is unique among oligopyridines due to its linear arrangement of four pyridine rings. Similar compounds include:
2,2’6’,2’'-Terpyridine: This compound has three pyridine rings and is also used as a ligand in coordination chemistry.
4,4’-Bipyridine: With two pyridine rings, this compound serves as a building block for more complex oligopyridines.
2,2’-Bipyridine: Another bipyridine derivative, commonly used in the synthesis of coordination complexes.
The uniqueness of 4,4’:2’,2’‘:4’‘,4’‘’-Quaterpyridine lies in its ability to provide multiple coordination sites and its relatively rigid structure, which can influence the electronic properties of the complexes it forms .
Properties
IUPAC Name |
4-pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-7-21-8-2-15(1)17-5-11-23-19(13-17)20-14-18(6-12-24-20)16-3-9-22-10-4-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZDJOZMAOJQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,4':2',2'':4'',4'''-quaterpyridine contribute to the formation of supramolecular structures?
A1: 4,4':2',2'':4'',4'''-quaterpyridine (qpy) acts as a bridging ligand in supramolecular assemblies due to its multiple nitrogen donor sites. These sites coordinate with metal ions, such as Ruthenium(II) [, , , , , , ] or Palladium(II) [, ], forming metal-organic cages or coordination polymers. The rigid, linear structure of qpy influences the geometry and stability of the resulting supramolecular architectures.
Q2: What are the photophysical properties of Ruthenium(II) complexes containing 4,4':2',2'':4'',4'''-quaterpyridine and how do they compare to [Ruthenium(II) (2,2'-bipyridine)₃]²⁺ ?
A2: Ruthenium(II) complexes incorporating qpy exhibit interesting photophysical properties. Compared to the benchmark photosensitizer [Ruthenium(II) (2,2'-bipyridine)₃]²⁺, complexes like [Ruthenium(II) (2,2'-bipyridine)₂(qpy)]²⁺ and [Ruthenium(II) (qpy)₃]²⁺ demonstrate longer excited-state lifetimes and enhanced quantum yields [, ]. This is attributed to the extended π-conjugation offered by qpy, which influences the metal-to-ligand charge-transfer (MLCT) transitions within these complexes.
Q3: Can 4,4':2',2'':4'',4'''-quaterpyridine be used to construct systems capable of energy transfer?
A3: Yes, research demonstrates that incorporating qpy into supramolecular systems allows for the study of energy transfer processes. For example, assemblies containing both qpy-based Iridium(III) complexes and Zinc tetraphenylporphyrin exhibit energy transfer between the iridium and porphyrin units []. Similarly, photoinduced electron transfer has been observed in supramolecular assemblies containing Ruthenium(II)-qpy complexes and Zinc tetraphenylporphyrins [].
Q4: Has 4,4':2',2'':4'',4'''-quaterpyridine been utilized in the development of photocatalytic systems for hydrogen production?
A4: Yes, Ruthenium(II) complexes incorporating qpy have shown promising results as photosensitizers for photocatalytic hydrogen evolution [, ]. Notably, [Ruthenium(II) (qpy)₃]²⁺ demonstrates higher efficiency in red-light-driven hydrogen production compared to [Ruthenium(II) (2,2'-bipyridine)₃]²⁺ []. This highlights the potential of qpy-based complexes in utilizing a broader range of the solar spectrum for energy applications.
Q5: What characterization techniques are commonly employed to study 4,4':2',2'':4'',4'''-quaterpyridine-containing compounds and materials?
A5: Various techniques are employed to characterize these systems, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and insights into solution-state behavior [, , ].
- Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms the formation and composition of supramolecular assemblies [].
- Single-crystal X-ray diffraction: Elucidates the three-dimensional structure and spatial arrangement of atoms within the complexes [, , , ].
- Steady-state and time-resolved emission spectroscopy: Investigates the photophysical properties, including excited-state lifetimes and energy transfer mechanisms [, , ].
- Transmission Electron Microscopy (TEM): Visualizes the morphology and size of nanostructured materials [].
- Density Functional Theory (DFT) calculations: Provide theoretical insights into electronic structures, optical properties, and excited-state dynamics [, ].
Q6: Are there any known instances of 4,4':2',2'':4'',4'''-quaterpyridine forming spontaneously within a reaction system?
A6: Interestingly, research has shown that 4,4':2',2'':4'',4'''-quaterpyridine can be generated in situ from 4,4′-bipyridine under thermal treatment. This in situ formation allows qpy to act as a bridging ligand, leading to the formation of new coordination polymers, as observed in the synthesis of [Gadolinium₂(III) Chlorine₆(qpy)₂(4,4′-bipyridine)₂]·4,4′-bipyridine [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


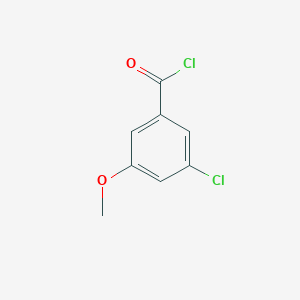
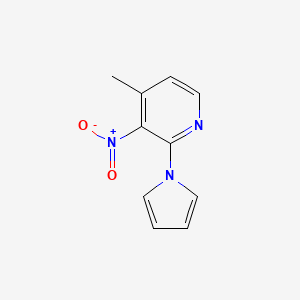

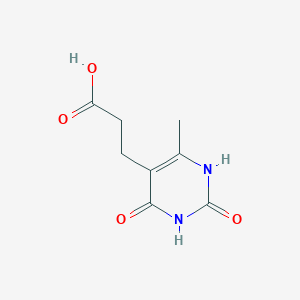
![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)
